2,4-Xylenesulfonic acid monohydrate
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Overview
Description
2,4-Xylenesulfonic acid monohydrate is an organic compound with the molecular formula C8H12O4S and a molecular weight of 204.24 g/mol . It is a derivative of xylene, where two methyl groups are substituted with sulfonic acid groups. This compound is commonly used in various chemical processes and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Xylenesulfonic acid monohydrate can be synthesized through two primary methods:
Oxidation of Dimethylbenzene: This method involves the oxidation of dimethylbenzene (xylene) using an oxidizing agent to introduce sulfonic acid groups.
Sulfonation Reaction: Another method involves reacting dimethylbenzene with sulfuric acid to form the sulfonic acid derivative, which is then hydrated to obtain the monohydrate form.
Industrial Production Methods: Industrial production typically involves the sulfonation of xylene with sulfuric acid, followed by purification and crystallization to obtain the monohydrate form. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,4-Xylenesulfonic acid monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to its parent hydrocarbon.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions due to the presence of sulfonic acid groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products: The major products formed from these reactions include various sulfonic acid derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4-Xylenesulfonic acid monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is employed in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: It is used in the formulation of pharmaceuticals and as an intermediate in drug synthesis.
Industry: It is utilized in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-xylenesulfonic acid monohydrate involves its ability to act as a strong acid, donating protons in various chemical reactions. It interacts with molecular targets through ionic and hydrogen bonding, influencing the pathways involved in catalysis and stabilization of reaction intermediates .
Comparison with Similar Compounds
Toluene Sulfonic Acid: Similar in structure but with a single methyl group.
Xylene Sulfonic Acid: Similar but with different positions of the sulfonic acid groups.
Alkyl Aryl Sulfonate Hydrotropes: Used in similar applications but with different alkyl chain lengths.
Uniqueness: 2,4-Xylenesulfonic acid monohydrate is unique due to its specific substitution pattern, which provides distinct reactivity and solubility properties compared to other sulfonic acid derivatives .
Properties
IUPAC Name |
2,4-dimethylbenzenesulfonic acid;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S.H2O/c1-6-3-4-8(7(2)5-6)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUCBEFDSITHBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)O)C.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80872343 |
Source
|
Record name | 2,4-Xylenesulfonic acid monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80872343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58811-92-0 |
Source
|
Record name | 2,4-Xylenesulfonic acid monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80872343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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